molecular formula C14H16O2 B1310622 Spiro[chroman-2,1'-cyclohexan]-4-one CAS No. 62756-20-1

Spiro[chroman-2,1'-cyclohexan]-4-one

Cat. No. B1310622
CAS RN: 62756-20-1
M. Wt: 216.27 g/mol
InChI Key: DBQLMDVZSFDTRL-UHFFFAOYSA-N
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Description

Spiro[chroman-2,1’-cyclohexan]-4-one is a heterobicyclic compound . It is a versatile scaffold in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The compound has a linear formula of C14H16O2 .


Molecular Structure Analysis

The molecular structure of Spiro[chroman-2,1’-cyclohexan]-4-one consists of a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone . The compound has a molecular weight of 216.27 g/mol .


Physical And Chemical Properties Analysis

Spiro[chroman-2,1’-cyclohexan]-4-one has a molecular weight of 216.27 g/mol . The compound has a density of 1.196±0.06 g/cm³ . The melting point of the compound is 36.5 ºC .

Scientific Research Applications

Anticancer Activity

Spiro[chroman-2,1'-cyclohexan]-4-one derivatives have shown promising results in anticancer studies. A study involving 3-Chloro-3-chlorosulfenyl-4′-methylspiro[chroman-2,1′-cyclohexane]-4-one demonstrated significant cytotoxicity against lung (A549), prostate (PC3), pancreatic (PACA2), and breast (MDA) cancer cell lines, with some compounds exhibiting better cytotoxicity against the MDA cell line than the reference drug Doxorubicin (El Malah et al., 2021).

Pharmacophore in Drug Development

Spiro[chromane-2,4'-piperidine]-4(3H)-one, a related compound, is an important pharmacophore in drugs and biochemical reagents. Recent advances in synthesizing derivatives of this compound have shown their potential in medicinal chemistry, indicating prospects for developing new biologically active substances (Ghatpande et al., 2020).

Molecular Docking and Enzyme Inhibition

A study on substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PARP-1 inhibitors highlighted their potential in inhibiting the enzyme PARP-1, crucial for DNA repair in cancer cells. Molecular docking simulation studies helped design these derivatives, which showed promising anti-proliferative activity against human breast carcinoma cell line (MCF-7) (Amin et al., 2013).

Photochromic Properties

The spiro[cyclohexadiene-dihydroacridines] derivatives have been found to possess photochromic properties. The reversible photoisomerization from the spiro compound to a colored merocyanine by C–C bond cleavage in the cyclohexadiene part of the molecule was observed under UV and visible irradiation (Häupl et al., 2000).

Antimicrobial Activity

New chromanone and aurone hybrids synthesized from substituted (E)-7-hydroxy-6-[3-(p-tolyl)acryloyl]spiro[chroman-2,1'-cyclohexan]-4-one demonstrated significant in vitro antimicrobial activity. Methoxysubstituted spirochromanones showed the best antimicrobial profile (Kishore et al., 2018).

Future Directions

Given the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new therapeutic agents .

properties

IUPAC Name

spiro[3H-chromene-2,1'-cyclohexane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQLMDVZSFDTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455431
Record name Spiro[chroman-2,1'-cyclohexan]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[chroman-2,1'-cyclohexan]-4-one

CAS RN

62756-20-1
Record name Spiro[chroman-2,1'-cyclohexan]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2′-hydroxyacetophenone (Aldrich, CAS# 118-93-4, 2.72 g, 20 mmol), cyclohexanone (2.7 mL, 26.1 mmol), and pyrrolidine (1.66 mL, 19.9 mmol) was stirred in 6 mL toluene at room temperature for 1 h and at reflux (Dean-Stark trap) for 4 h. After cooling to room temperature, the mixture was diluted with ether (30 mL), washed sequentially with 2N HCl (10 mL), 2NNaOH (10 mL), and H2O (10 mL), dried over Na2SO4, and filtered. Evaporation of volatiles in vacuo afforded the crude title compound, which was used without further purification.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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